N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
Description
N-(2'-(R)-Hydroxylignoceroyl)-D-erythro-sphingosine (CAS 64655-47-6) is a hydroxylated ceramide characterized by a 24-carbon lignoceric acid (24:0) acyl chain with an R-configured hydroxyl group at the 2' position, esterified to the amino group of D-erythro-sphingosine (C18 base). Its molecular formula is C₄₂H₈₃NO₄ (MW: 666.1 g/mol), and it is utilized as a critical standard in lipidomic analyses, particularly in studies of skin barrier function, cellular membrane dynamics, and sphingolipid metabolism . The compound is synthesized via stereospecific acylation of sphingosine derivatives, as described in early methodologies for ceramide preparation .
Properties
IUPAC Name |
(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLDHLWVYQNSQ-CFBMXOPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine typically involves multiple steps:
Synthesis of Lignoceric Acid: Lignoceric acid can be synthesized through the hydrogenation of behenic acid or obtained from natural sources such as peanut oil.
Preparation of Sphingosine: Sphingosine is synthesized from palmitoyl-CoA and serine through a series of enzymatic reactions.
Coupling Reaction: The lignoceric acid is then coupled with sphingosine through an amide bond formation. This step often requires activating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 2’ position can undergo oxidation to form a ketone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates are used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sphingolipids.
Scientific Research Applications
Dermatological Applications
Epidermal Barrier Function
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine plays a crucial role in maintaining the epidermal permeability barrier. Ceramides, including this compound, are essential components of the stratum corneum, the outermost layer of the skin. They help to retain moisture and protect against environmental aggressors. Studies have shown that ceramides with 2-hydroxy fatty acids enhance the barrier function of the skin, making them valuable in formulations aimed at treating dry skin conditions and other dermatological disorders .
Cosmetic Formulations
Due to its moisturizing properties, this ceramide is often included in cosmetic products aimed at improving skin hydration and overall appearance. Its ability to reinforce the skin barrier makes it particularly effective in anti-aging products and treatments for sensitive skin .
Immunological Applications
Liposome Formulations
Recent research has highlighted the use of this compound in liposome formulations for immunotherapy. These liposomes can encapsulate the ceramide within their bilayers, enhancing their ability to activate invariant natural killer T (iNKT) cells. This activation is crucial for tumor immuno-surveillance and can lead to improved therapeutic outcomes in cancer treatment .
Therapeutic Potential
The incorporation of this ceramide into liposomal formulations has been shown to induce dendritic cell maturation and enhance immune responses against tumors. This application is particularly promising for treating various cancers, including lung and head and neck tumors .
Research Applications
Cellular Studies
In vitro studies have demonstrated that this compound influences cellular processes such as apoptosis and cell cycle regulation. Research indicates that fatty acid 2-hydroxylation plays a significant role in modulating these cellular functions, thus providing insights into its potential as a therapeutic agent in cancer biology .
Synthesis and Characterization
The synthesis of this compound has been explored extensively, with various methods documented for its production. Characterization techniques such as NMR spectroscopy have been employed to elucidate its structural properties, which are essential for understanding its biological activities .
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Case Study on Skin Barrier Function
- A study demonstrated that topical application of formulations containing this compound significantly improved skin hydration levels in patients with atopic dermatitis over a period of eight weeks.
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Immunotherapy Research
- In a murine model, liposomes containing this compound were shown to enhance the activation of iNKT cells, resulting in a notable reduction in tumor size compared to controls.
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Cell Cycle Regulation
- Research indicated that this compound affects cell cycle exit in schwannoma cells, suggesting potential applications in neuro-oncology.
Mechanism of Action
The compound exerts its effects primarily through interactions with cell membrane receptors and enzymes involved in sphingolipid metabolism. It can modulate signaling pathways by acting as a ligand for specific receptors or by altering the composition of lipid rafts in cell membranes. Key molecular targets include ceramide synthases and sphingosine kinases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Acyl Chains and Hydroxylation
Ceramides differ in acyl chain length, hydroxylation position, and stereochemistry, which influence their physicochemical properties and biological roles. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Research Findings
Role in Skin Barrier Function: Hydroxylated ceramides, including the 2'-(R)-hydroxylignoceroyl variant, are enriched in the stratum corneum, where their hydroxyl groups enhance hydrogen bonding with adjacent lipids, improving water retention and barrier integrity. Non-hydroxylated analogs (e.g., N-lignoceroyl) exhibit reduced intermolecular interactions, correlating with compromised barrier function in dermatitis models . Comparative lipidomic studies show that hydroxylated ceramides (24:0(2R-OH)) constitute ~15% of total ceramides in human skin, whereas non-hydroxylated forms (24:0) account for ~20% .
Biological Activity and Enzymatic Interactions: The 2'-(R)-hydroxyl group is critical for substrate recognition by ceramide glucosyltransferases, facilitating glycosphingolipid synthesis. In contrast, non-hydroxylated ceramides are preferentially metabolized by ceramidases . Fluorescent analogs (e.g., C12-NBD-ceramide) are used for intracellular trafficking studies but lack the hydroxylation necessary for native membrane integration .
Physical Properties: Hydroxylation increases polarity, reducing solubility in chloroform (e.g., 24:0(2R-OH) requires warm ethanol for dissolution vs. non-hydroxylated 24:0, which dissolves readily in chloroform) . Longer acyl chains (24:0 vs. 18:0) enhance hydrophobic interactions, increasing melting points and membrane rigidity .
Stereochemical Specificity :
- The R vs. S configuration at the 2' position (e.g., 24:0(2R-OH) vs. 24:0(2S-OH)) alters binding affinity to lipid-transfer proteins, with R-isomers showing 3-fold higher affinity in yeast models .
Biological Activity
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is a sphingolipid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique hydroxylated fatty acid moiety, is part of a broader class of sphingolipids that play crucial roles in cellular signaling and membrane dynamics.
This compound has the following chemical structure and properties:
- Chemical Formula : C42H83NO4
- Molecular Weight : 683.1 g/mol
- CAS Number : 77463-24-2
Structural Representation
The structural representation of the compound highlights the sphingosine backbone and the hydroxylated fatty acid chain, which is critical for its biological function.
The biological activity of this compound is primarily attributed to its role in modulating cell membrane properties and influencing cell signaling pathways. Sphingolipids, including this compound, are known to participate in various cellular processes such as:
- Cell Growth and Differentiation : Sphingolipids can act as second messengers in signaling pathways that regulate cell proliferation and apoptosis.
- Membrane Structure : The presence of hydroxyl groups can enhance membrane fluidity and stability, affecting how cells interact with their environment.
Case Studies and Research Findings
- Skin Barrier Function Improvement : A study demonstrated that dietary ceramides, including derivatives similar to this compound, improved skin barrier function in mouse models. This was linked to enhanced expression of genes related to ceramide synthesis and skin hydration .
- Impact on Cancer Cells : Research has indicated that sphingolipids can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, this compound may enhance tumor suppressive effects by modulating the balance between pro-apoptotic and anti-apoptotic signals .
- Neuropathic Pain Studies : The relationship between sphingolipid metabolism and neuropathic pain has been explored, with findings suggesting that alterations in sphingolipid levels can influence pain pathways. Increased levels of certain ceramides have been associated with neuropathy, indicating a potential therapeutic target for managing pain .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-lignoceroyl-D-erythro-sphingosine | Structure | Similar effects on cell signaling |
| N-palmitoyl-D-erythro-sphingosine | Structure | Known for neuroprotective properties |
| N-hydroxypalmitoyl-D-erythro-sphingosine | Structure | Involved in skin barrier regulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
